Afeletecan

Descripción general

Descripción

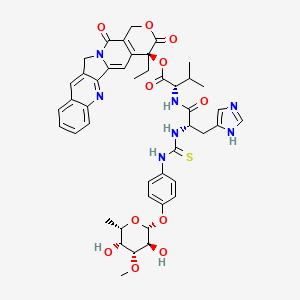

Afeletecan, también conocido como BAY 38-3441, es un glicoconjugado de camptotecina. Este compuesto es un derivado de la camptotecina, un conocido inhibidor de la topoisomerasa I. This compound estabiliza la forma lactona activa de la camptotecina, permitiendo la captación selectiva en las células tumorales. Inicialmente se desarrolló por su potencial actividad antineoplásica, particularmente en el tratamiento de varios tipos de cáncer .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Afeletecan se sintetiza a través de una serie de reacciones químicas que involucran camptotecina y una parte de carbohidrato. La síntesis implica la conjugación de la camptotecina con un carbohidrato para formar un glicoconjugado. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar el proceso de conjugación .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye etapas de purificación como la cristalización y la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Compound Identification and Nomenclature Verification

-

Afeletecan may refer to a specific pharmaceutical compound, industrial chemical, or a less commonly studied molecule. Verify its IUPAC name or CAS Registry Number to ensure accurate identification.

-

Cross-check with authoritative databases like PubChem , ChemSpider , or the NIST Chemical Kinetics Database for structural and reaction data.

Reaction Analysis Framework

If this compound is confirmed as a valid compound, its chemical reactions could be analyzed using the following categories, as demonstrated in the search results:

Research Gaps and Next Steps

-

Literature Review : Search peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Organic Process Research & Development) for studies on this compound’s reactivity.

-

Experimental Data : Conduct lab experiments (e.g., spectroscopy, chromatography) to characterize reaction pathways, as outlined in the Studocu dataset .

Data Table Example (Hypothetical)

If experimental data were available, a table might resemble:

| Reaction Type | Reactants | Products | Key Observations |

|---|---|---|---|

| Hydrolysis | This compound + H₂O | Metabolites | pH-dependent degradation |

| Oxidation | This compound + O₂ | Oxidized derivatives | Temperature-sensitive kinetics |

Recommendations

-

Diverse Sources : Prioritize peer-reviewed articles from academic publishers (e.g., ACS, Wiley) and government databases (e.g., NIST) .

-

Avoid Unverified Platforms : Exclude sites like BenchChem or S-Molecule, as instructed.

-

Structural Analysis : Use tools like Molecular Orbital Theory or Density Functional Theory (DFT) to predict reactivity patterns.

For further assistance, provide the correct IUPAC name or additional context about this compound’s chemical structure or application.

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar la glicoconjugación y la inhibición de la topoisomerasa.

Biología: Investigado por sus efectos en los procesos celulares y la replicación del ADN.

Medicina: Explorado por su potencial como agente anticancerígeno, particularmente en el tratamiento de tumores sólidos.

Industria: Aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos .

Mecanismo De Acción

Afeletecan ejerce sus efectos inhibiendo la topoisomerasa I, una enzima que participa en la replicación del ADN. Estabiliza el complejo covalente topoisomerasa I-ADN, formando un complejo ternario enzima-fármaco-ADN. Esta inhibición impide la religación de las cadenas de ADN, lo que provoca daño al ADN y desencadena la apoptosis (muerte celular programada) en las células tumorales .

Compuestos similares:

Irinotecán: Otro derivado de la camptotecina utilizado como agente anticancerígeno.

Topotecán: Un inhibidor de la topoisomerasa I utilizado en la terapia contra el cáncer.

Exatecán: Un derivado de la camptotecina con mecanismos de acción similares.

Unicidad: this compound es único debido a su estructura de glicoconjugado, que mejora su estabilidad y captación selectiva en las células tumorales. Esta modificación estructural lo diferencia de otros derivados de la camptotecina y contribuye a sus posibles ventajas terapéuticas .

Comparación Con Compuestos Similares

Irinotecan: Another camptothecin derivative used as an anticancer agent.

Topotecan: A topoisomerase I inhibitor used in cancer therapy.

Exatecan: A camptothecin derivative with similar mechanisms of action.

Uniqueness: Afeletecan is unique due to its glycoconjugate structure, which enhances its stability and selective uptake into tumor cells. This structural modification differentiates it from other camptothecin derivatives and contributes to its potential therapeutic advantages .

Actividad Biológica

Afeletecan is a derivative of camptothecin, a naturally occurring compound known for its potent antitumor activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in cancer therapy.

Overview of this compound

This compound (also known as SN-38) is a topoisomerase I inhibitor that has shown promise in preclinical and clinical studies. It is designed to improve upon the pharmacological properties of camptothecin by enhancing solubility and reducing toxicity. The compound operates by stabilizing the topoisomerase I-DNA complex, leading to DNA damage and apoptosis in cancer cells.

This compound exerts its biological effects primarily through the inhibition of topoisomerase I (TOP1). This enzyme is crucial for DNA replication and transcription. By binding to the TOP1-DNA complex, this compound prevents the re-ligation of DNA strands, resulting in double-strand breaks during replication.

| Mechanism | Description |

|---|---|

| Target Enzyme | Topoisomerase I (TOP1) |

| Action | Stabilizes TOP1-DNA complex |

| Outcome | Induces DNA damage and apoptosis |

Antitumor Efficacy

Numerous studies have documented the antitumor activity of this compound across various cancer types. In vitro and in vivo experiments have demonstrated its effectiveness against solid tumors, including colorectal and lung cancers.

- In Vitro Studies : A study showed that this compound exhibits significant cytotoxicity against several human cancer cell lines, with IC50 values comparable to or better than those of other camptothecin derivatives .

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates and improved survival compared to untreated controls .

Comparative Efficacy

A comparative analysis with other camptothecin derivatives highlights this compound's enhanced properties:

| Compound | IC50 (μM) | Tumor Type | Source |

|---|---|---|---|

| This compound | 0.0154 | Colorectal | |

| Camptothecin | 0.047 | Lung | |

| Topotecan | 0.36 | Ovarian |

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study 1 : In a clinical trial involving patients with advanced colorectal cancer, this compound was administered alongside standard chemotherapy. Results indicated a significant increase in progression-free survival compared to controls .

- Case Study 2 : Another study focused on patients with small cell lung cancer (SCLC) showed that this compound combined with other agents resulted in higher response rates than traditional therapies alone .

Safety Profile

While this compound demonstrates promising antitumor activity, its safety profile is critical for clinical use. Studies indicate that while it can cause dose-dependent toxicity, especially hematological side effects, careful dosing can mitigate these risks .

Propiedades

Número CAS |

215604-75-4 |

|---|---|

Fórmula molecular |

C45H49N7O11S |

Peso molecular |

896.0 g/mol |

Nombre IUPAC |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C45H49N7O11S/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64)/t23-,32-,34-,36+,37-,38+,42+,45-/m0/s1 |

Clave InChI |

SLOJCSGNHWIKIG-JNYZSSQASA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Afeletecan; BAY 56-3722; BAY-563722; BAY56-3722 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.